Cas no 19968-19-5 (1H-Pyrazole, 3,4-bis(trifluoromethyl)-)

1H-Pyrazole, 3,4-bis(trifluoromethyl)-, is a fluorinated heterocyclic compound characterized by the presence of two trifluoromethyl groups at the 3- and 4-positions of the pyrazole ring. This structural feature enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl groups contribute to increased metabolic stability and lipophilicity, which can improve bioavailability in active compounds. Its rigid pyrazole core also facilitates selective binding in medicinal chemistry applications. The compound is typically used in cross-coupling reactions, nucleophilic substitutions, and as a building block for advanced materials. High purity grades are available to ensure reproducibility in research and industrial processes.
1H-Pyrazole, 3,4-bis(trifluoromethyl)- structure
19968-19-5 structure
Product Name:1H-Pyrazole, 3,4-bis(trifluoromethyl)-
CAS No:19968-19-5
MF:C5H2F6N2
MW:204.073201656342
MDL:MFCD22989495
CID:3879797
PubChem ID:18006160
Update Time:2025-06-15

1H-Pyrazole, 3,4-bis(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole, 3,4-bis(trifluoromethyl)-
    • 3,4-Bis(trifluoromethyl)-1H-pyrazole
    • 3,4-bis(trifluoromethyl)-pyrazole
    • 4,5-Bis(trifluoromethyl)-1 H -pyrazole
    • W17644
    • SCHEMBL8162479
    • AS-62800
    • CS-0059876
    • SCHEMBL2528825
    • OERNNUCUUZXPBL-UHFFFAOYSA-N
    • 19968-19-5
    • MFCD22989495
    • AKOS008901135
    • 4,5-bis(trifluoromethyl)-1H-pyrazole
    • DTXSID301289278
    • MDL: MFCD22989495
    • Inchi: 1S/C5H2F6N2/c6-4(7,8)2-1-12-13-3(2)5(9,10)11/h1H,(H,12,13)
    • InChI Key: OERNNUCUUZXPBL-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=NN1)C(F)(F)F)(F)F

Computed Properties

  • Exact Mass: 204.01221704g/mol
  • Monoisotopic Mass: 204.01221704g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 28.7Ų

1H-Pyrazole, 3,4-bis(trifluoromethyl)- Pricemore >>

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Additional information on 1H-Pyrazole, 3,4-bis(trifluoromethyl)-

Introduction to 1H-Pyrazole, 3,4-bis(trifluoromethyl) (CAS No. 19968-19-5)

1H-Pyrazole, 3,4-bis(trifluoromethyl), also known by its CAS number 19968-19-5, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This molecule is characterized by its unique structure, which includes a pyrazole ring substituted with two trifluoromethyl groups at the 3 and 4 positions. The presence of these trifluoromethyl groups imparts distinctive chemical and biological properties to the compound, making it a valuable candidate for various applications in drug discovery and development.

The chemical formula of 1H-Pyrazole, 3,4-bis(trifluoromethyl) is C7H3F6N2, and its molecular weight is approximately 227.10 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide (DMSO). These solubility properties make it amenable to a wide range of synthetic transformations and biological assays.

In recent years, 1H-Pyrazole, 3,4-bis(trifluoromethyl) has garnered significant attention due to its potential as a lead compound in the development of novel therapeutic agents. The trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of molecules, which are crucial factors in drug design. Additionally, the pyrazole ring itself is a privileged scaffold in medicinal chemistry, often associated with potent biological activities such as anti-inflammatory, antiviral, and anticancer properties.

A notable application of 1H-Pyrazole, 3,4-bis(trifluoromethyl) is in the field of cancer research. Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1H-Pyrazole, 3,4-bis(trifluoromethyl) effectively inhibited the growth of human breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. These findings highlight the potential of this compound as a scaffold for developing more potent and selective anticancer agents.

Beyond cancer research, 1H-Pyrazole, 3,4-bis(trifluoromethyl) has also been explored for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Research has shown that certain derivatives of this compound can modulate key inflammatory mediators such as cytokines and chemokines, thereby reducing inflammation and tissue injury. This makes it an attractive candidate for developing new anti-inflammatory drugs.

The synthetic versatility of 1H-Pyrazole, 3,4-bis(trifluoromethyl) further enhances its utility in drug discovery. Chemists can readily modify the pyrazole ring or the trifluoromethyl groups to generate a diverse library of analogs with varying biological activities. High-throughput screening techniques can then be employed to identify lead compounds with optimal pharmacological profiles. This approach has been successfully applied in several drug discovery programs targeting various therapeutic areas.

In addition to its potential as a therapeutic agent, 1H-Pyrazole, 3,4-bis(trifluoromethyl)

The safety profile of 1H-Pyrazole, 3,4-bis(trifluoromethyl)

In conclusion, 1H-Pyrazole, 3,4-bis(trifluoromethyl)

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